![molecular formula C15H24N6O2 B14752768 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C15H24N6O2 and a molecular weight of 320.39 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester involves several steps:
Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.
Reaction Steps:
Industrial Production: The industrial production methods typically involve similar synthetic routes but are scaled up to meet production demands.
Chemical Reactions Analysis
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur, particularly involving the guanidino group, which can be replaced with other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules.
Medicine: It serves as a pharmaceutical intermediate, especially in the synthesis of drugs like palbociclib.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester can be compared with similar compounds:
Similar Compounds:
Uniqueness: The presence of the guanidino group in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H24N6O2 |
|---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
tert-butyl 4-[6-(diaminomethylideneamino)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N6O2/c1-15(2,3)23-14(22)21-8-6-20(7-9-21)11-4-5-12(18-10-11)19-13(16)17/h4-5,10H,6-9H2,1-3H3,(H4,16,17,18,19) |
InChI Key |
AEMVEGFUPKQSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


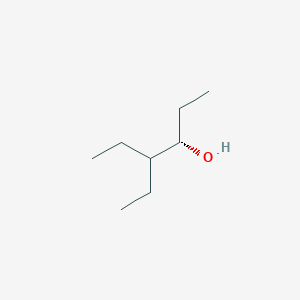
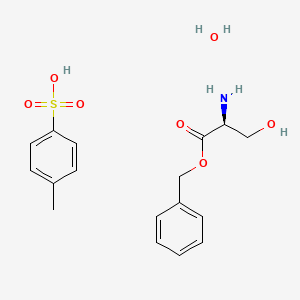
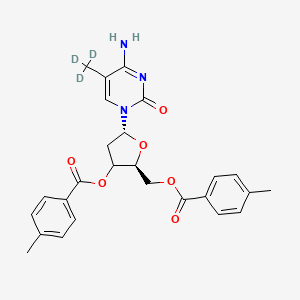
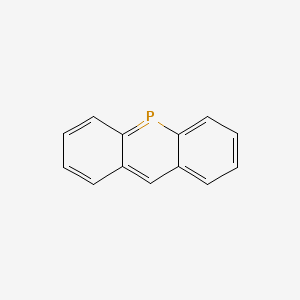
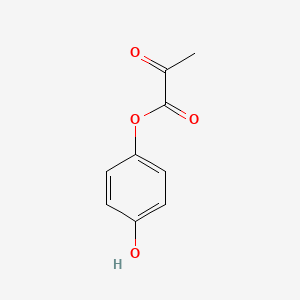
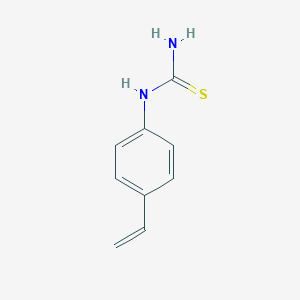
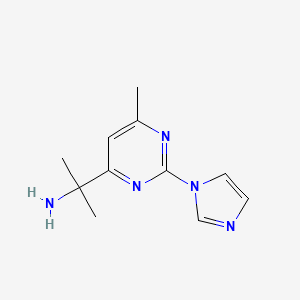
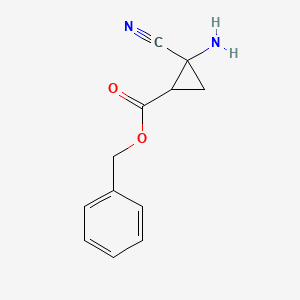


![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)


